molecular formula C7H4BrClN2 B6196497 6-bromo-3-chloro-5-methylpyridine-2-carbonitrile CAS No. 2731006-41-8

6-bromo-3-chloro-5-methylpyridine-2-carbonitrile

Cat. No.: B6196497
CAS No.: 2731006-41-8
M. Wt: 231.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4BrClN2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, chlorine, and a nitrile group makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-chloro-5-methylpyridine-2-carbonitrile typically involves the halogenation of 2-methylpyridine derivatives. One common method includes the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction conditions often require a controlled environment to ensure selective halogenation at the desired positions on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process often includes halogenation, nitrile formation, and purification steps to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action for compounds derived from 6-bromo-3-chloro-5-methylpyridine-2-carbonitrile often involves interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms and a nitrile group can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes .

Properties

CAS No.

2731006-41-8

Molecular Formula

C7H4BrClN2

Molecular Weight

231.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.